molecular formula C24H23N3O4 B11002507 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11002507
M. Wt: 417.5 g/mol
InChI Key: DISSIYMVGFARQW-UHFFFAOYSA-N
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Description

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties. The presence of these heterocyclic systems makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 5-methoxy-1,2-dimethylindole and 4-methoxybenzaldehyde. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the indole derivative through condensation reactions.

    Cyclization: Formation of the pyridazine ring through cyclization reactions.

    Functional Group Transformations: Introduction of the methoxy and oxo groups through various functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or activating biological pathways. The pyridazine ring may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

    Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione and pyridazine-4-carboxylic acid.

Uniqueness

The uniqueness of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one lies in its combined indole and pyridazine structure, which may confer unique biological activities and synthetic utility not found in simpler indole or pyridazine derivatives.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C24H23N3O4/c1-15-24(19-13-18(31-4)9-11-21(19)26(15)2)22(28)14-27-23(29)12-10-20(25-27)16-5-7-17(30-3)8-6-16/h5-13H,14H2,1-4H3

InChI Key

DISSIYMVGFARQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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